6-Methyl-3-({[2-thioxo-1,3-benzothiazol-3(2H)-YL]methyl}sulfanyl)-1,2,4-triazin-5(4H)-one
Description
6-Methyl-3-({[2-thioxo-1,3-benzothiazol-3(2H)-YL]methyl}sulfanyl)-1,2,4-triazin-5(4H)-one is a heterocyclic compound featuring a triazinone core substituted with a methyl group at position 6 and a benzothiazolylmethylsulfanyl moiety at position 3.
Properties
Molecular Formula |
C12H10N4OS3 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
6-methyl-3-[(2-sulfanylidene-1,3-benzothiazol-3-yl)methylsulfanyl]-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C12H10N4OS3/c1-7-10(17)13-11(15-14-7)19-6-16-8-4-2-3-5-9(8)20-12(16)18/h2-5H,6H2,1H3,(H,13,15,17) |
InChI Key |
ZIEWVQSAYWUHFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(NC1=O)SCN2C3=CC=CC=C3SC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-({[2-thioxo-1,3-benzothiazol-3(2H)-YL]methyl}sulfanyl)-1,2,4-triazin-5(4H)-one typically involves the reaction of 2-mercaptobenzothiazole with appropriate triazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or dimethyl sulfoxide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole moiety.
Reduction: Reduction reactions can target the triazine ring, leading to the formation of various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted triazine and benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Compounds containing triazine and benzothiazole structures have been extensively studied for their antimicrobial properties. Research indicates that derivatives of these compounds often exhibit significant activity against various pathogens. The specific biological activity of 6-Methyl-3-({[2-thioxo-1,3-benzothiazol-3(2H)-YL]methyl}sulfanyl)-1,2,4-triazin-5(4H)-one remains to be fully characterized; however, its structural characteristics suggest a promising pharmacological profile. Similar compounds have shown efficacy against bacteria and fungi, which positions this compound as a candidate for further development in antimicrobial therapies.
Anticancer Potential
The presence of sulfur in the structure enhances the potential for anticancer activity. Triazine derivatives have been linked to various anticancer mechanisms, including the inhibition of specific enzymes involved in tumor growth. Investigating the cytotoxic effects of 6-Methyl-3-({[2-thioxo-1,3-benzothiazol-3(2H)-YL]methyl}sulfanyl)-1,2,4-triazin-5(4H)-one could reveal its potential as an anticancer agent. Preliminary studies on similar compounds have indicated that they can induce apoptosis in cancer cells .
Agricultural Applications
Herbicidal Properties
The triazine core is well-known for its herbicidal properties. Research into related compounds has shown that they can inhibit photosynthesis in plants, making them effective herbicides. The unique structure of 6-Methyl-3-({[2-thioxo-1,3-benzothiazol-3(2H)-YL]methyl}sulfanyl)-1,2,4-triazin-5(4H)-one could be explored for similar applications in agricultural chemistry to develop new herbicides with improved efficacy and reduced environmental impact.
Chemical Reactivity and Synthesis
Synthetic Pathways
The synthesis of 6-Methyl-3-({[2-thioxo-1,3-benzothiazol-3(2H)-YL]methyl}sulfanyl)-1,2,4-triazin-5(4H)-one can be approached through several methods involving typical reactions for triazine and thiazole derivatives. These include nucleophilic substitutions and cyclization reactions that leverage the unique reactivity of sulfur-containing compounds. Understanding these synthetic pathways is crucial for scaling up production for research and application purposes .
Mechanism of Action
The mechanism of action of 6-Methyl-3-({[2-thioxo-1,3-benzothiazol-3(2H)-YL]methyl}sulfanyl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes and proteins, potentially inhibiting their activity. The triazine ring can participate in hydrogen bonding and other interactions with biological molecules, contributing to its overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The triazinone core (1,2,4-triazin-5(4H)-one) is common among the compounds discussed below. Key differences lie in substituents at positions 3 and 6, which influence solubility, stability, and bioactivity.
Table 1: Structural Comparison of Triazinone Derivatives
Physicochemical Properties
- Solubility: Triazinones with polar substituents (e.g., amino groups in Metribuzin) exhibit higher water solubility. The target compound’s benzothiazole group may reduce solubility in polar solvents due to increased hydrophobicity . 6-Methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one (MW 157.19 g/mol) is an off-white solid stored at 2–8°C, indicating moderate stability .
- Thermal Stability: Fluorine-substituted triazinones (e.g., compounds in ) show higher melting points (158–220°C) due to strong intermolecular interactions. The target compound’s melting point is unreported but likely influenced by its bulky benzothiazole group .
Environmental and Degradation Profiles
- Degradation Pathways: Metribuzin degrades in soil to 4-amino-6-tert-butyl-1,2,4-triazin-3,5-dione, a less toxic product .
Toxicity :
- Ethyl Metribuzin has an oral LD₅₀ of 1,280 mg/kg in rats, indicating moderate toxicity . The target compound’s toxicity profile remains uncharacterized.
Biological Activity
6-Methyl-3-({[2-thioxo-1,3-benzothiazol-3(2H)-YL]methyl}sulfanyl)-1,2,4-triazin-5(4H)-one is a complex organic compound that incorporates a triazine ring fused with a benzothiazole moiety. The unique structural features of this compound suggest potential biological activities that warrant detailed investigation.
Structural Characteristics
The compound features:
- A triazine ring system.
- A benzothiazole unit linked through a thioether bond.
- A methyl group at the 6-position of the triazine ring.
These structural elements enhance its reactivity and potential biological activity, making it an interesting subject for medicinal chemistry research.
Biological Activity Overview
Research indicates that compounds containing benzothiazole and triazine moieties often exhibit diverse biological activities, including:
- Antimicrobial
- Anticancer
- Antiviral
- Herbicidal
The specific biological activity of 6-Methyl-3-({[2-thioxo-1,3-benzothiazol-3(2H)-YL]methyl}sulfanyl)-1,2,4-triazin-5(4H)-one remains to be fully characterized; however, preliminary findings suggest significant pharmacological potential.
Case Studies and Research Findings
- Antitumor Activity : In studies involving similar compounds, derivatives of benzothiazole have shown promising antitumor effects. For instance, compounds derived from benzothiazole exhibited selective cytotoxicity against various cancer cell lines (e.g., Mia PaCa-2 and PANC-1) .
- Antimicrobial Properties : Compounds structurally related to 6-Methyl-3-({[2-thioxo-1,3-benzothiazol-3(2H)-YL]methyl}sulfanyl)-1,2,4-triazin-5(4H)-one have demonstrated antimicrobial activities against pathogens such as Staphylococcus aureus and Candida albicans .
- Mechanistic Studies : The interaction of similar compounds with biological targets such as thioredoxin reductase has been highlighted as a mechanism for their antitumor activity. This suggests that 6-Methyl-3-({[2-thioxo-1,3-benzothiazol-3(2H)-YL]methyl}sulfanyl)-1,2,4-triazin-5(4H)-one may also interact with key enzymes involved in cancer progression .
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzothiazole derivatives | Contains benzothiazole ring | Antimicrobial and anticancer |
| Triazine derivatives | Features triazine core | Antiviral and herbicidal |
| Thiosemicarbazones | Contains sulfur and nitrogen | Antitumor and antifungal |
This table illustrates the diverse biological activities associated with structurally similar compounds, indicating the potential for 6-Methyl-3-({[2-thioxo-1,3-benzothiazol-3(2H)-YL]methyl}sulfanyl)-1,2,4-triazin-5(4H)-one to exhibit similar properties.
Future Directions
Further research is essential to elucidate the pharmacological profile of 6-Methyl-3-({[2-thioxo-1,3-benzothiazol-3(2H)-YL]methyl}sulfanyl)-1,2,4-triazin-5(4H)-one. Key areas for investigation include:
- In vitro and in vivo studies to assess its efficacy against specific cancer cell lines.
- Mechanistic studies to understand its interaction with biological targets.
- Structure–activity relationship (SAR) analyses to optimize its chemical structure for enhanced activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
